molecular formula C24H34O4Si2 B12542320 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne CAS No. 664323-44-8

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne

Katalognummer: B12542320
CAS-Nummer: 664323-44-8
Molekulargewicht: 442.7 g/mol
InChI-Schlüssel: KBVOSVZRNVCIAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne is an organosilicon compound characterized by the presence of ethyne (acetylene) groups and siloxane functionalities

Vorbereitungsmethoden

The synthesis of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(dimethylethoxysilyl)-5-methoxyphenyl derivatives.

    Coupling Reaction: These derivatives are then subjected to a coupling reaction, often using palladium-catalyzed Sonogashira coupling, to form the ethyne linkage between two phenyl rings.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and may require the use of a base like triethylamine.

Analyse Chemischer Reaktionen

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.

    Reduction: Reduction reactions can be performed using hydrides such as lithium aluminum hydride, converting siloxane groups to silane groups.

    Substitution: The ethyne linkage allows for substitution reactions, where different functional groups can be introduced, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne has several applications in scientific research:

    Materials Science: It is used in the synthesis of advanced polymers and coatings, providing enhanced thermal stability and mechanical properties.

    Biology and Medicine: The compound’s unique structure allows for its use in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of high-performance materials, such as adhesives and sealants, due to its excellent bonding properties.

Wirkmechanismus

The mechanism of action of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne involves its ability to form strong covalent bonds with various substrates. The siloxane groups can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can be compared with other similar compounds, such as:

    1,2-Bis(trimethylsiloxy)ethane: This compound also contains siloxane groups but lacks the ethyne linkage, making it less versatile in terms of functionalization.

    1,2-Bis(diphenylphosphino)ethane: While this compound is used as a ligand in coordination chemistry, it does not possess the same adhesive properties as this compound.

    1,2-Bis(2,2′-bipyridyl-6-yl)ethyne: This compound has a similar ethyne linkage but is primarily used in coordination chemistry and catalysis, rather than in materials science.

Eigenschaften

CAS-Nummer

664323-44-8

Molekularformel

C24H34O4Si2

Molekulargewicht

442.7 g/mol

IUPAC-Name

ethoxy-[2-[2-[2-[ethoxy(dimethyl)silyl]-5-methoxyphenyl]ethynyl]-4-methoxyphenyl]-dimethylsilane

InChI

InChI=1S/C24H34O4Si2/c1-9-27-29(5,6)23-15-13-21(25-3)17-19(23)11-12-20-18-22(26-4)14-16-24(20)30(7,8)28-10-2/h13-18H,9-10H2,1-8H3

InChI-Schlüssel

KBVOSVZRNVCIAR-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](C)(C)C1=C(C=C(C=C1)OC)C#CC2=C(C=CC(=C2)OC)[Si](C)(C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.